molecular formula C5H7IN4 B13749081 5-iodo-N4-methylpyrimidine-2,4-diamine CAS No. 1150618-13-5

5-iodo-N4-methylpyrimidine-2,4-diamine

Cat. No.: B13749081
CAS No.: 1150618-13-5
M. Wt: 250.04 g/mol
InChI Key: YDUWPKRTSSYQMP-UHFFFAOYSA-N
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Description

5-iodo-N4-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7IN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the N4 position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N4-methylpyrimidine-2,4-diamine typically involves the iodination of N4-methylpyrimidine-2,4-diamine. One common method is the reaction of N4-methylpyrimidine-2,4-diamine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N4-methylpyrimidine-2,4-diamine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

5-iodo-N4-methylpyrimidine-2,4-diamine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and nucleic acid interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-iodo-N4-methylpyrimidine-2,4-diamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N4-methylpyrimidine-2,4-diamine
  • 5-chloro-N4-methylpyrimidine-2,4-diamine
  • 5-fluoro-N4-methylpyrimidine-2,4-diamine

Uniqueness

The uniqueness of 5-iodo-N4-methylpyrimidine-2,4-diamine lies in the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.

Properties

CAS No.

1150618-13-5

Molecular Formula

C5H7IN4

Molecular Weight

250.04 g/mol

IUPAC Name

5-iodo-4-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7IN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10)

InChI Key

YDUWPKRTSSYQMP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1I)N

Origin of Product

United States

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